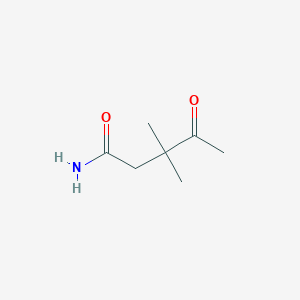![molecular formula C9H8O2 B14463994 Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde CAS No. 72602-64-3](/img/structure/B14463994.png)
Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde is a bicyclic compound with a unique structure that makes it an interesting subject of study in organic chemistry. This compound is also known as norbornadiene dicarbaldehyde and has the molecular formula C9H8O2. Its structure consists of a bicyclo[2.2.1]heptane framework with two aldehyde groups attached at the 2 and 3 positions.
準備方法
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde can be synthesized through various methods. One common synthetic route involves the Diels-Alder reaction between cyclopentadiene and acetylenedicarboxylic acid, followed by hydrolysis and oxidation to introduce the aldehyde groups . The reaction conditions typically involve the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the cycloaddition reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.
化学反応の分析
Types of Reactions
Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The reaction conditions often involve the use of solvents such as ethanol, THF, or dichloromethane, and may require specific temperatures and pH levels to achieve the desired products.
Major Products Formed
The major products formed from these reactions include:
- Carboxylic acids (from oxidation)
- Primary alcohols (from reduction)
- Various substituted derivatives (from nucleophilic substitution)
科学的研究の応用
Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde has several scientific research applications:
作用機序
The mechanism of action of bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde involves its ability to undergo various chemical transformations due to the presence of reactive aldehyde groups. These groups can interact with nucleophiles, oxidizing agents, and reducing agents, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
類似化合物との比較
Similar Compounds
Bicyclo[2.2.1]hepta-2,5-diene: A related compound without the aldehyde groups, used as an intermediate in organic synthesis.
Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid: The oxidized form of bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde, used in the synthesis of various derivatives.
Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic anhydride: Another related compound used in organic synthesis.
Uniqueness
This compound is unique due to the presence of two reactive aldehyde groups, which allow it to undergo a wide range of chemical reactions. This makes it a versatile compound in organic synthesis and valuable for various scientific research applications.
特性
CAS番号 |
72602-64-3 |
|---|---|
分子式 |
C9H8O2 |
分子量 |
148.16 g/mol |
IUPAC名 |
bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde |
InChI |
InChI=1S/C9H8O2/c10-4-8-6-1-2-7(3-6)9(8)5-11/h1-2,4-7H,3H2 |
InChIキー |
RGKMJRDMXSNTGR-UHFFFAOYSA-N |
正規SMILES |
C1C2C=CC1C(=C2C=O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


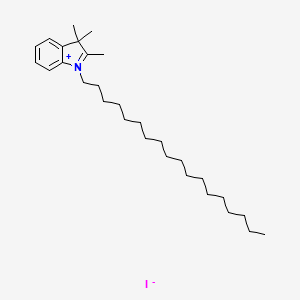

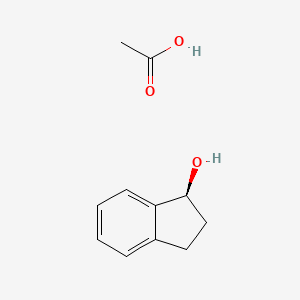
![1-Azabicyclo[3.1.0]hex-2-ene](/img/structure/B14463937.png)
![N-[4-(Diethylamino)-3-methoxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B14463938.png)
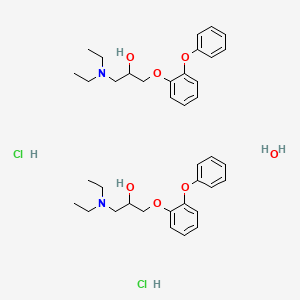
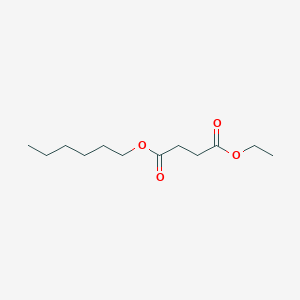
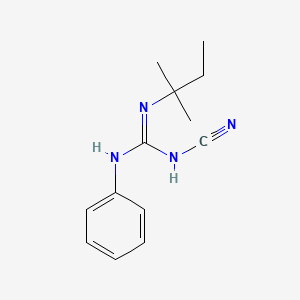

![(5R)-1-[4-(Benzyloxy)-3-methoxyphenyl]-5-hydroxydecan-3-one](/img/structure/B14463973.png)

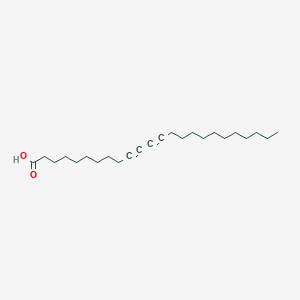
![2-Naphthalenecarboxamide, 4-[(5-chloro-2-methoxyphenyl)azo]-3-hydroxy-N-(2-methylphenyl)-](/img/structure/B14463978.png)
